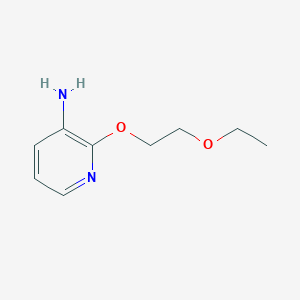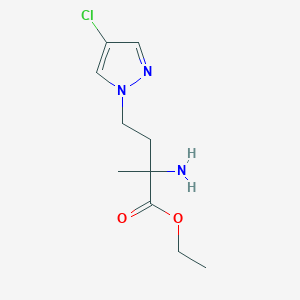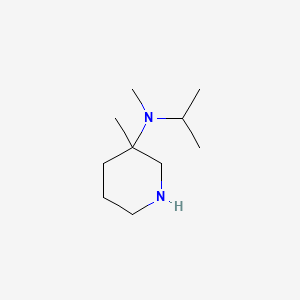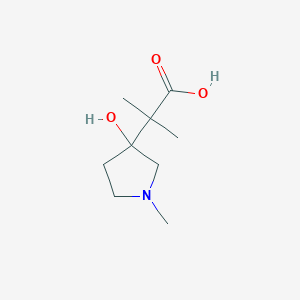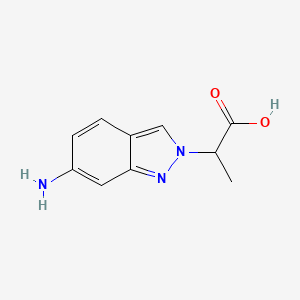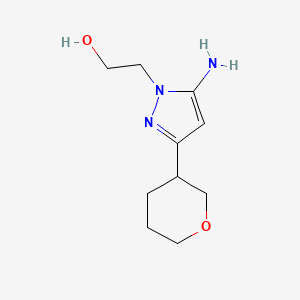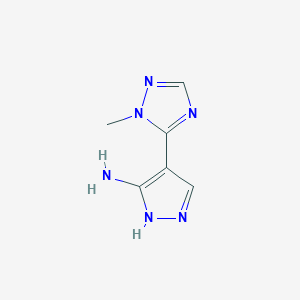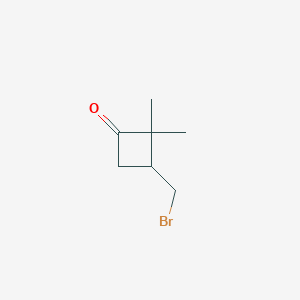
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure characterized by a cyclobutanone ring substituted with a bromomethyl group and two methyl groups. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of 2,2-dimethylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the carbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions at the bromomethyl group to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Formation of new compounds with functional groups such as azides, thiocyanates, or ethers.
Reduction: Formation of 3-(Hydroxymethyl)-2,2-dimethylcyclobutan-1-ol.
Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylcyclobutan-1-one.
科学的研究の応用
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through substitution reactions.
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as increased thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution, reduction, or oxidation processes by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively.
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but a different ring structure.
3-(Bromomethyl)indole: Another compound with a bromomethyl group attached to an indole ring.
Uniqueness
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity and stability compared to other bromomethyl-substituted compounds. The presence of two methyl groups on the cyclobutanone ring also influences its chemical behavior, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H11BrO |
|---|---|
分子量 |
191.07 g/mol |
IUPAC名 |
3-(bromomethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4H2,1-2H3 |
InChIキー |
HJPJUZODEYMDTN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
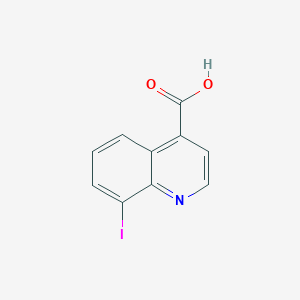

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
